7-(3-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid
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Overview
Description
7-(3-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of a triazole ring fused with a pyrimidine ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-chlorobenzaldehyde with hydrazine hydrate and ethyl acetoacetate in the presence of a catalyst can lead to the formation of the desired triazolopyrimidine derivative .
Industrial Production Methods
Industrial production of this compound may involve the use of dicationic molten salts as catalysts, which offer high yields and environmentally friendly conditions . The use of microwave irradiation has also been explored to enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions
7-(3-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like nitric acid for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can lead to various substituted derivatives .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 7-(3-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes, such as cyclin-dependent kinases (CDKs), by binding to their active sites . This inhibition can lead to alterations in cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its CDK2 inhibitory activity.
7-Hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidine: Exhibits various pharmacological activities.
Uniqueness
7-(3-Chlorophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid is unique due to its specific substitution pattern and the presence of a chlorophenyl group, which imparts distinct chemical and biological properties compared to other similar compounds .
Properties
Molecular Formula |
C12H9ClN4O2 |
---|---|
Molecular Weight |
276.68 g/mol |
IUPAC Name |
7-(3-chlorophenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid |
InChI |
InChI=1S/C12H9ClN4O2/c13-8-3-1-2-7(4-8)10-5-9(11(18)19)16-12-14-6-15-17(10)12/h1-6,10H,(H,18,19)(H,14,15,16) |
InChI Key |
XFDLPCRODCOKKO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2C=C(NC3=NC=NN23)C(=O)O |
Origin of Product |
United States |
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